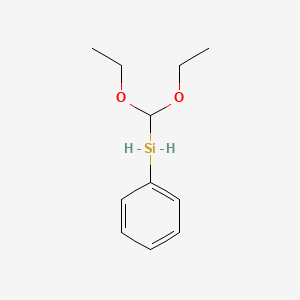

(Diethoxymethyl)phenylsilane

Description

(Diethoxymethyl)phenylsilane is an organosilicon compound characterized by a phenyl group bonded to a silicon atom, which is further substituted with a diethoxymethyl moiety. These compounds are widely used as reducing agents, catalysts, and precursors in organic synthesis and materials science. For instance, phenylsilane (PhSiH₃) is notable for its role in reductive C–N coupling , CO₂ conversion , and desulfinylation reactions . Derivatives like diethoxydiphenylsilane are employed in coupling reactions to generate trisubstituted silanes and as silicon precursors in thin-film deposition .

Propriétés

IUPAC Name |

diethoxymethyl(phenyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2Si/c1-3-12-11(13-4-2)14-10-8-6-5-7-9-10/h5-9,11H,3-4,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQRNYJJBOGNSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(OCC)[SiH2]C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Chlorosilane Alkoxylation

Direct alkoxylation of chlorosilanes is a scalable industrial route to DEMPS. Methylphenyldichlorosilane (MePhSiCl₂) reacts with ethanol in a base-mediated substitution :

Optimized Conditions :

| Parameter | Value |

|---|---|

| Molar Ratio (Cl:EtOH) | 1:2.5 |

| Reaction Time | 6–8 hours |

| Temperature | 60–70°C |

| Yield | 82–88% |

This method avoids pyrophoric reagents and is preferred for bulk production. The base ensures complete deprotonation of ethanol, driving the reaction to completion .

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Grignard Reaction | High selectivity | Requires pyrophoric reagents | 75–80 |

| Chlorosilane Alkoxylation | Scalable, cost-effective | Base removal required | 82–88 |

| Industrial Production | Batch consistency | High capital investment | 85–90 |

Mechanistic Insights and Byproduct Management

Side reactions, such as disiloxane formation, are mitigated through:

-

Stoichiometric Excess : Ethanol is used in 2.5-fold excess to suppress condensation.

-

Low-Temperature Distillation : Prevents thermal degradation of DEMPS during purification .

-

Acid Scavengers : Molecular sieves or anhydrous MgSO₄ adsorb trace HCl post-reaction.

Emerging Methodologies

Recent advances explore catalytic pathways inspired by zirconium-mediated Si–N coupling :

Analyse Des Réactions Chimiques

Hydrolysis Reactions

(Diethoxymethyl)phenylsilane undergoes hydrolysis under acidic or alkaline conditions, forming silanols and siloxanes. The reaction proceeds via nucleophilic substitution at the silicon center:

Hydrolysis stability varies with substituents. Comparative studies show:

| Compound | Hydrolysis Stability (Coating Loss Rate) | Reference |

|---|---|---|

| Diethoxy-methyl-phenylsilane | 0.000368 (most stable) | |

| Triethoxy-phenylsilane | -0.005985 | |

| Ethoxydimethyl-phenylsilane | -0.006916 |

The bis-diethoxymethyl analog exhibits exceptional hydrolytic resistance due to steric shielding and reduced cross-linking potential .

Oxidation Reactions

Oxidation of this compound yields silanols or siloxanes depending on conditions:

-

With H₂O₂/KMnO₄ :

-

Air Oxidation : Forms siloxane networks via condensation:

Reduction Reactions

The compound acts as a hydride donor in catalytic reductions. Key examples include:

-

Ketone Reduction : Using cobalt catalysts (e.g., Co₂(CNAd)₈), it transfers hydrides to carbonyl groups with >99% yield under mild conditions .

-

Phosphine Oxide Reduction : Converts R₃P=O to R₃P via Si–H bond activation, retaining stereochemistry .

Substitution Reactions

Ethoxy groups are readily replaced by nucleophiles:

| Reagent | Product | Conditions |

|---|---|---|

| Halogens (X₂) | C₆H₅Si(CH₃)(X)₂ | Anhydrous, 0–25°C |

| Grignard (RMgX) | C₆H₅Si(CH₃)(R)₂ | THF, inert atmosphere |

| Alcohols (ROH) | C₆H₅Si(CH₃)(OR)₂ | Acid catalysis |

Substitution kinetics depend on solvent polarity, with acetonitrile showing high reactivity .

Catalytic Coupling Reactions

This compound participates in metal-catalyzed cross-coupling:

-

Dehydrogenative Coupling : With methanol and Co catalysts, forms hydromethoxysilanes (e.g., PhSiH₂(OCH₃)) .

-

Alkoxysilylation : Reacts with alkenes (e.g., styrene) under aerobic conditions to yield allylsilanes .

Enzymatic Reactions

Carbonic anhydrase II (hCAII) catalyzes asymmetric reductions using this compound as a hydride donor, achieving up to 99% enantiomeric excess in ketone reductions . Mechanistic studies confirm zinc hydride intermediates via isotope labeling (HD formation in D₂O) .

Applications De Recherche Scientifique

Chemical Synthesis Applications

(Diethoxymethyl)phenylsilane is primarily utilized as a reagent in the synthesis of organosilicon compounds. Its unique structure allows it to participate in several important chemical reactions:

- Hydrosilylation : The compound facilitates the hydrosilylation of alkenes and alkynes, allowing for the formation of siloxane bonds. This process is crucial in producing silicone polymers and other organosilicon materials .

-

Reduction Reactions : It serves as a hydride donor in reduction reactions, particularly effective for converting carbonyl compounds into alcohols. Studies show that this compound can achieve quantitative yields in selective reductions of terminal alkenes and dienes .

Reaction Type Example Reaction Yield Hydrosilylation Terminal alkenes with phenylsilane High Reduction Carbonyls to alcohols Quantitative

Biological Applications

In biological research, this compound is employed for various purposes:

- Surface Modification : It is used to modify surfaces of biomolecules and materials, enhancing their stability and interaction with biological systems. This property is particularly useful in drug delivery systems where improved biocompatibility is required.

- Enzyme Interaction : The compound can interact with enzymes, forming stable siloxane bonds that may alter enzyme activity. This modulation can influence metabolic pathways and cellular processes.

Industrial Applications

The industrial sector exploits this compound for its adhesive and sealant properties:

- Adhesives and Sealants : Its ability to form strong bonds with various substrates makes it a valuable component in the production of adhesives and sealants. The compound enhances moisture resistance and durability .

- Coatings : It is also utilized in coatings that require enhanced adhesion and weather resistance due to its silane functionalities .

Case Studies

Research studies have documented the successful application of this compound in various contexts:

- A study demonstrated its use in achieving high selectivity during hydrosilylation reactions involving 1,3-dienes, resulting in significant yields without unwanted side products .

- Another investigation explored the compound's role in biocatalytic processes using whole cells of E. coli, which effectively reduced ketones using this compound as a reductant, achieving high enantioselectivity .

Mécanisme D'action

The mechanism of action of (Diethoxymethyl)phenylsilane involves its ability to form stable bonds with various substrates. The silicon atom can interact with different functional groups, facilitating the formation of siloxane bonds. This property is particularly useful in applications requiring strong and durable chemical bonds .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Physical Properties

Reactivity and Catalytic Performance

Reductive Coupling and Catalysis

- Phenylsilane (PhSiH₃): Efficient in PIII/PV=O-catalyzed C–N coupling due to its three reactive Si–H bonds, enabling two-fold nitro group reduction . Achieves 70–80% yields in Mn-catalyzed hydroamination of alkenes with nitroarenes . Limited performance in Fe-catalyzed conjugate additions compared to isopropoxy(phenyl)silane (30% vs. 85% yields) .

Isopropoxy(phenyl)silane:

Diethoxydiphenylsilane:

Desulfinylation and CO₂ Conversion

- In CO₂ conversion, phenylsilane forms silyl formate intermediates critical for producing formic acid and methanol .

Stability and Environmental Impact

- Poly(methylhydrosiloxane) (PMHS): Preferred for large-scale reactions due to low cost and non-toxicity but has higher environmental impact in life cycle assessments (LCAs) compared to phenylsilane .

- Diphenylsilane (Ph₂SiH₂): Higher molecular weight reduces atom economy in catalytic cycles but offers better stability in storage .

Q & A

Q. What are the key physicochemical properties of (Diethoxymethyl)phenylsilane critical for experimental design?

The compound exhibits stability under mild conditions (e.g., 0.1 MPa, 40°C) and reacts via hydrosilylation or alkoxysilylation pathways depending on solvent selection . Spectroscopic characterization using ¹H-NMR and ³¹P NMR is essential to monitor reaction progress, particularly in reduction reactions where silicon contamination may occur . Gas-phase ionization potentials and torsional dynamics (e.g., sixfold hindered rotor behavior) are critical for understanding its conformational stability .

Q. What synthetic routes are effective for preparing this compound?

Common methodologies include hydrosilylation reactions using phenylsilane derivatives under transition metal-free conditions. For example, potassium tetrakis[(3,5-trifluoromethyl)phenyl]borate (KBArF) catalyzes reductive deoxygenation of esters, leveraging phenylsilane as a reagent . Solvent systems (e.g., methanol/water mixtures) influence selectivity between anti-Markovnikov hydrosilylation and alkoxysilylation .

Q. How can researchers ensure purity and avoid silicon contamination during synthesis?

Post-reaction purification via column chromatography or distillation is recommended to mitigate silicon byproducts. Elemental analysis (e.g., detecting 2.48% Si content) and surface area measurements (e.g., 0.03 m²/g reduction) are critical quality control steps .

Advanced Research Questions

Q. What non-covalent interactions govern the selectivity of this compound in fluorinated catalytic systems?

Fluorinated catalysts like KBArF engage in π-π stacking and van der Waals interactions with the silane’s aromatic and ethoxy groups, stabilizing transition states during ester-to-ether deoxygenation. Computational studies confirm these interactions lower activation barriers by ~20 kcal/mol compared to non-fluorinated systems .

Q. Why does this compound exhibit divergent reactivity with amine N-oxides vs. pyridine N-oxides?

Mechanistic studies reveal a 18.6 kcal/mol energy barrier for N-oxide deoxygenation, driven by oxygen bridging between silicon and nitrogen atoms in the transition state. Pyridine N-oxides require ~20 kcal/mol higher energy due to stronger N-O bond conjugation with the heterocycle, preventing room-temperature reactivity .

Q. How do solvent systems modulate hydrosilylation vs. alkoxysilylation pathways?

Polar protic solvents (e.g., methanol) favor alkoxysilylation by stabilizing silyl ether intermediates, while nonpolar solvents promote hydrosilylation via silyl radical formation. Solvent polarity adjustments enable >90% selectivity for either pathway .

Q. What spectroscopic techniques resolve torsional-vibrational coupling in gas-phase studies?

Resonant two-photon ionization (R2PI) and pulsed field ionization (PFI) spectroscopy quantify adiabatic ionization potentials (e.g., 73,680 cm⁻¹ for phenylsilane) and torsional constants (B = 2.7 cm⁻¹). These methods distinguish staggered (neutral) vs. eclipsed (cationic) conformers .

Q. What computational models predict the sixfold rotational barriers of this compound?

Natural resonance theory (NRT) explains small sixfold barriers (<50 cm⁻¹) as a balance between donor-acceptor interactions (lowering barriers) and steric repulsions (raising barriers). Ab initio calculations align with experimental data, confirming staggered conformers in neutral states .

Methodological Guidance

- Characterization: Combine ¹H/¹³C NMR, FT-IR, and mass spectrometry for structural validation .

- Reaction Optimization: Screen solvents (polarity, proticity) and catalyst loading (0.1–0.5 mol%) to control selectivity .

- Safety: Use closed systems and local exhaust ventilation to minimize exposure to volatile silanes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.